5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide
Overview
Description
This compound belongs to the class of organic compounds known as pyrazolopyrimidines. Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring . The presence of a trifluoromethyl group and a methoxyphenyl group suggests that this compound could have unique physical and chemical properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the conjugated system of the pyrazolopyrimidine core. The trifluoromethyl group is electron-withdrawing, which could influence the electronic distribution in the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The trifluoromethyl group is known for its high stability and resistance to reduction and nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The trifluoromethyl group is highly electronegative, which could influence the compound’s polarity, solubility, and reactivity .Scientific Research Applications
Cytotoxicity and Anticancer Applications
- Synthesis of related compounds has shown potential for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential in cancer research (Hassan, Hafez, & Osman, 2014).
- Another study indicated that pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant inhibitory activity against certain cancer cell lines, providing a basis for potential anticancer applications (Liu et al., 2016).
Anti-inflammatory and Antimicrobial Properties
- Research on 7-trifluoromethylpyrazolo[1,5-a]pyrimidines indicated anti-inflammatory activity comparable to standard drugs, along with promising antimicrobial activity against certain bacteria and fungi (Aggarwal et al., 2014).
Synthesis Techniques and Libraries
- A study on liquid-phase synthesis of combinatorial libraries based on 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine scaffold highlights the potential for extensive compound libraries for further research (Dalinger et al., 2005).
Regioselective Synthesis
- Regioselective synthesis methods for pyrazolyl-pyrimidine hybrids have been developed, which is crucial for creating pharmacologically interesting compounds (Zanatta et al., 2020).
Corrosion Protection
- Carbohydrazide-pyrazole compounds have shown promise in corrosion protection, with applications in mild steel protection in acidic solutions (Paul, Yadav, & Obot, 2020).
Future Directions
Properties
IUPAC Name |
5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O2/c1-25-9-4-2-8(3-5-9)11-6-12(15(16,17)18)23-13(21-11)10(7-20-23)14(24)22-19/h2-5,7,11-12,21H,6,19H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAPLZQYCYWYHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C(=O)NN)N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101108258 | |
Record name | 4,5,6,7-Tetrahydro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101108258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-36-7 | |
Record name | 4,5,6,7-Tetrahydro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832737-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,6,7-Tetrahydro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101108258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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